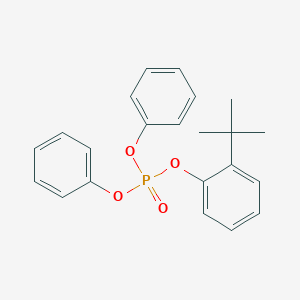

2,4,6-Triphenylthiopyrylium perchlorate

Vue d'ensemble

Description

Synthesis Analysis

Syntheses of related pyrylium compounds often involve electrophilic substitution reactions or other methods tailored to introduce specific substituents onto the pyrylium ring, influencing its electronic and structural properties. For instance, polymethylenebis(diphenylcyclopropenium) dications, which share a resemblance in structural complexity with 2,4,6-triphenylthiopyrylium perchlorate, have been synthesized and characterized, showcasing the versatility of pyrylium synthesis methods (Komatsu et al., 1982).

Molecular Structure Analysis

The molecular structure of pyrylium salts, including those closely related to 2,4,6-triphenylthiopyrylium perchlorate, demonstrates significant substituent effects. Studies on various pyrylium salts have elucidated how substituents can alter the pyrylium ring's geometry, indicating a strong through-resonance effect and influencing the aromatic character of the ring (Turowska-Tyrk et al., 1991).

Chemical Reactions and Properties

Pyrylium compounds engage in a range of chemical reactions, reflecting their reactivity and the influence of their molecular structure. For example, the reaction of 2,4,6-triphenyl-1,3-oxazinylium perchlorate with amino compounds shows the versatility and reactivity of pyrylium-based compounds, leading to the formation of various heterocyclic compounds (Shibuya, 1981).

Physical Properties Analysis

The physical properties of pyrylium salts are deeply influenced by their molecular structure. Crystal structure analyses reveal how the arrangement of substituents affects the compound's stability, packing, and overall physical properties. Detailed studies on the crystal and molecular structure of related pyrylium salts have provided insights into the impact of substituents on these properties (Gdaniec et al., 1989).

Chemical Properties Analysis

The chemical properties of 2,4,6-triphenylthiopyrylium perchlorate and related compounds, such as reactivity towards nucleophiles, electrophiles, and the ability to undergo various substitution reactions, are dictated by the pyrylium core's electronic nature. The interaction with different reagents, as seen in studies on similar compounds, showcases the pyrylium ring's versatility and reactivity, providing a foundation for understanding the chemical behavior of 2,4,6-triphenylthiopyrylium perchlorate (Shibuya, 1979).

Applications De Recherche Scientifique

Formation of Quaternary Pyridinium Salts : 2,4,6-triphenylpyrylium perchlorate forms quaternary pyridinium salts with most heterocyclic amines. This reaction is significant in the synthesis of heterocyclic compounds (Zvezdina et al., 1974).

Conversion to Thiocarbonate Esters and Thiocyanates : Primary amines react with 2,4,6-triphenylpyrylium perchlorate to produce 1-substituted pyridinium perchlorates, which can be converted to S-alkyl-O-ethyl dithiocarbonates (Katritzky et al., 1979).

Production of Various Heterocyclic Compounds : It reacts with amino compounds to produce diverse heterocyclic compounds and derivatives (Shibuya, 1981).

Intermediate in Reactions with Aqueous Ammonia : A crystalline intermediate is formed in its reaction with aqueous ammonia, leading to the production of 2,4,6-triphenylpyridine and other derivatives (Balaban & Toma, 1966).

Synthesis of Bis(2,4,6-triphenylthiopyrylium)dicarbonylmolybdenum Perchlorate : This compound is used in the synthesis of specific organometallic complexes (Abedini et al., 1999).

Insight into Structural Parameters : Studies have explored its crystal and molecular structure, providing insights into the effects of substituents on structural parameters (Krygowski et al., 1991).

Corrosion Inhibition : Substituted pyridinium perchlorates derived from this compound have shown efficacy in inhibiting acid corrosion of steel (Berezhnaya et al., 2017).

Synthesis of Pyrimidine Derivatives : It can be used to synthesize pyrimidine derivatives by reacting with guanidine and related compounds (Zvezdina et al., 1980).

Safety And Hazards

Propriétés

IUPAC Name |

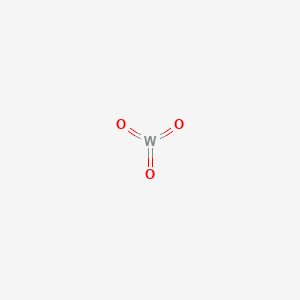

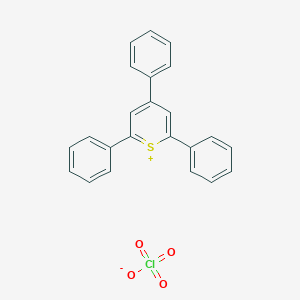

2,4,6-triphenylthiopyrylium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17S.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMORFUEIWNPCP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[S+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Triphenylthiopyrylium perchlorate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.